Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)(phenylmethyl)amino)-

Description

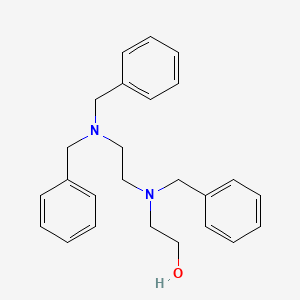

This compound, systematically named 2-[[2-[Bis(phenylmethyl)amino]ethyl]amino]ethanol (synonyms: 2-[2-(dibenzylamino)ethylamino]ethanol), is a tertiary amine derivative of ethanolamine. Its structure comprises an ethanol backbone with a nitrogen atom bonded to a benzyl (phenylmethyl) group and an ethylenediamine chain terminating in a bis(benzyl)amino group. This configuration imparts significant lipophilicity and steric bulk, distinguishing it from simpler ethanolamine derivatives.

Properties

CAS No. |

54119-36-7 |

|---|---|

Molecular Formula |

C25H30N2O |

Molecular Weight |

374.5 g/mol |

IUPAC Name |

2-[benzyl-[2-(dibenzylamino)ethyl]amino]ethanol |

InChI |

InChI=1S/C25H30N2O/c28-19-18-26(20-23-10-4-1-5-11-23)16-17-27(21-24-12-6-2-7-13-24)22-25-14-8-3-9-15-25/h1-15,28H,16-22H2 |

InChI Key |

WKFRZSASQDYJIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCN(CC2=CC=CC=C2)CC3=CC=CC=C3)CCO |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- Triethanolamine (VI): Acts both as a reagent and solvent in condensation reactions.

- 2-Chloro-N-(1-phenylethyl)acetamide (V): Prepared by acylation of the requisite amine.

- 2-[N,N-Bis(2-hydroxyethyl)amino]ethoxy-1-[N-(1-phenylethyl)acetamide] (VII): Intermediate formed by condensation of compound (V) with triethanolamine.

- Halogenated or mesylated derivatives (VIII): Formed by halogenation or mesylation of intermediate (VII), introducing a good leaving group (e.g., Cl, Br, I, mesylate).

Stepwise Synthesis

| Step | Reaction Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Acylation of amine to form 2-chloroacetamide (V) | Chloroacetyl chloride, solvent (toluene/dichloromethane), base (triethylamine or sodium carbonate), 0-5°C | Aromatic or chlorinated solvents preferred; base scavenges HCl |

| 2 | Condensation of (V) with triethanolamine (VI) to form (VII) | Triethanolamine (1:4.5 molar ratio), 65-80°C, solvent optional (DMF, DMSO, toluene) | Triethanolamine may serve as solvent; reaction temperature critical for yield |

| 3 | Halogenation or mesylation of (VII) to form (VIII) | Halogenating agents (e.g., thionyl chloride), mesyl chloride; temperature -15°C to +55°C | Introduction of leaving group facilitates subsequent substitution |

| 4 | Hydrolysis of protected amide to yield final ethanol derivative | Acid hydrolysis with aqueous HBr, H2SO4, or HCl; 80-95°C for 24 hours | Acid hydrolysis preferred; byproducts (benzyl amines) can be recovered and recycled |

Example Reaction Conditions (From Patent WO2009057133A2)

- Acylation: 10 g of amine dissolved in 100 mL dichloromethane, cooled to 0-5°C, treated with 15.35 g thionyl chloride.

- Condensation: Mixture heated at 65-80°C for 2-4 hours.

- Halogenation: Reaction temperature maintained between -15°C and +55°C.

- Hydrolysis: Reaction mixture heated at 90-95°C for 24 hours in 30 mL concentrated hydrobromic acid and 50 mL water, followed by extraction with dichloromethane.

Reaction Mechanism Insights

- The acylation step introduces a chloroacetamide group, activating the molecule for nucleophilic substitution.

- Triethanolamine acts as a nucleophile, attacking the chloroacetamide to form an intermediate with hydroxyethyl groups.

- Halogenation or mesylation converts hydroxyl groups into better leaving groups, facilitating intramolecular or further substitution reactions.

- Acid hydrolysis cleaves protecting groups, yielding the target ethanol derivative with free hydroxyl and amine functionalities.

Data Table: Summary of Preparation Parameters

| Parameter | Range/Value | Preferred Condition | Purpose/Effect |

|---|---|---|---|

| Acylation solvent | Toluene, dichloromethane, benzene | Dichloromethane | Solubilizes reactants, controls reaction rate |

| Base for acylation | Triethylamine, sodium carbonate | Triethylamine | Neutralizes HCl formed |

| Molar ratio (triethanolamine:acetamide) | 1:1 to 1:10 (preferably 1:4.5) | 1:4.5 | Ensures complete reaction and solvent effect |

| Condensation temperature | -15°C to 130°C (preferably 65-80°C) | 65-80°C | Optimizes reaction rate and yield |

| Halogenation temperature | -15°C to +55°C | Room temperature to 55°C | Controls selectivity and prevents decomposition |

| Hydrolysis temperature | -20°C to 130°C (preferably 80-85°C) | 90-95°C | Completes deprotection and final product formation |

Additional Notes and Considerations

- The choice of solvent and base significantly impacts reaction efficiency and purity.

- Excess triethanolamine can be recovered and recycled, improving process economy.

- Byproducts such as benzyl amines formed during hydrolysis can be isolated and reused.

- The process allows for preparation of either levorotatory or dextrorotatory isomers, or their mixtures, depending on starting material chirality.

- Reaction monitoring by spectral methods (NMR, IR) is recommended to ensure completeness.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)(phenylmethyl)amino)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (CH2Cl2).

Major Products Formed

Oxidation: Formation of benzaldehyde or benzophenone derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)(phenylmethyl)amino)- has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Mechanism of Action

The mechanism of action of Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)(phenylmethyl)amino)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biochemical processes. The pathways involved may include electron transfer, redox reactions, and molecular recognition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. 2-[(Phenylmethyl)amino]ethanol (N-Benzylethanolamine)

- Molecular Formula: C9H13NO

- Molecular Weight : 151.2 g/mol

- Key Features: A single benzyl group attached to the aminoethanol backbone.

- Comparison :

2.2. N,N-Dibenzylethanolamine

- Molecular Formula: C16H19NO

- Molecular Weight : 241.33 g/mol

- Key Features: Two benzyl groups attached to the ethanolamine nitrogen.

- Comparison :

2.3. 2-((2-[(2-Hydroxyethyl)amino]ethyl)amino)ethanol

- Molecular Formula : C6H16N2O2

- Molecular Weight : 148.2 g/mol

- Comparison :

2.4. 2-((2-Methoxyethyl)(methyl)amino)ethanol

- Molecular Formula: C6H15NO2

- Molecular Weight : 133.2 g/mol

- Key Features: Methoxy and methyl substituents on the aminoethyl chain.

- Comparison :

- Electronic Effects : The methoxy group enhances electron density, influencing reactivity. The target’s benzyl groups enable π-π interactions, critical in binding aromatic biomolecules.

- Synthetic Utility : Both serve as intermediates, but the target’s benzyl groups may act as protective moieties in multi-step syntheses.

Tabulated Comparison

| Compound | Formula | Molecular Weight | Substituents | Key Applications |

|---|---|---|---|---|

| Target Compound | ~C22H26N2O | ~328.4 | 3 benzyl, ethylenediamine | Drug delivery, chelation |

| 2-[(Phenylmethyl)amino]ethanol | C9H13NO | 151.2 | 1 benzyl | Surfactants |

| N,N-Dibenzylethanolamine | C16H19NO | 241.33 | 2 benzyl | Pharma intermediates |

| 2-((2-[(2-hydroxyethyl)amino]ethyl)amino)ethanol | C6H16N2O2 | 148.2 | 2 hydroxyl, ethylenediamine | Chelators, surfactants |

| 2-((2-methoxyethyl)(methyl)amino)ethanol | C6H15NO2 | 133.2 | Methoxy, methyl | Synthetic intermediates |

Biological Activity

Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)(phenylmethyl)amino)- (CAS Number: 19520-88-8), is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C25H30N2O

- Molecular Weight : 398.52 g/mol

- Boiling Point : Approximately 500.3 °C at 760 mmHg

- Structure : The compound features a complex arrangement with two phenylmethyl groups attached to an ethylamine backbone, which may influence its interaction with biological targets.

Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)(phenylmethyl)amino)- exhibits several mechanisms of action that contribute to its biological activity:

- Receptor Modulation : The compound may interact with various neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could lead to altered pharmacokinetics of co-administered drugs.

Antidepressant Activity

Research indicates that compounds with similar structures exhibit antidepressant-like effects. A study demonstrated that derivatives of bis(phenylmethyl)amines showed significant activity in animal models of depression, suggesting that ethanol derivatives could also possess similar properties.

Neuroprotective Effects

Ethanol, 2-((2-(bis(phenylmethyl)amino)ethyl)(phenylmethyl)amino)- has been evaluated for neuroprotective effects in models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier (BBB) enhances its potential as a therapeutic agent for conditions such as Alzheimer's disease.

Case Studies

-

Case Study on Antidepressant Activity :

- Objective : To evaluate the antidepressant-like effects of ethanol derivatives.

- Methodology : Animal models were treated with varying doses of the compound.

- Results : Significant reductions in depression-like behaviors were observed, indicating potential efficacy as an antidepressant agent.

-

Neuroprotection in Alzheimer's Models :

- Objective : To assess the neuroprotective properties of the compound.

- Methodology : In vitro assays were conducted using neuronal cell lines exposed to neurotoxic agents.

- Results : The compound demonstrated a protective effect against cell death, suggesting its utility in neurodegenerative conditions.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.